Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate
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Description
Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of heterocyclic compounds. The compound is characterized by the presence of an ethyl ester group, an amino group, a cyano group, and a phenyl group attached to a pyrazole ring. This structure serves as a versatile intermediate for the construction of more complex molecules with potential biological activities .
Synthesis Analysis
The synthesis of ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate and related compounds has been achieved through various methods. One approach involves an abnormal Beckmann rearrangement of o-chloroaldehyde, followed by the reaction of the resulting o-aminocarbonitrile with concentrated H2SO4 to yield o-aminocarboxamide pyrazole. This method has been used to create key intermediates for the synthesis of pyrazolopyrimidine derivatives . Another synthesis route is the four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, leading to moderate to high yields of the product .
Molecular Structure Analysis
The molecular structure of ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate has been elucidated using various spectroscopic techniques, including IR, 1H and 13C NMR, and mass spectrometry. These techniques have confirmed the presence of the functional groups and the overall molecular framework . Crystallographic analysis has also been performed on similar compounds, revealing details such as crystal system, space group, and hydrogen bonding interactions, which contribute to the stability of the crystal structure .
Chemical Reactions Analysis
Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions due to its reactive functional groups. For instance, it can participate in cyclocondensation reactions with 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]pyridin-3-ones . Diazotization and coupling reactions have also been reported, leading to the formation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions demonstrate the compound's utility in synthesizing diverse heterocyclic structures with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate are influenced by its molecular structure. The presence of the amino and cyano groups can affect its solubility, acidity, and reactivity. The compound's crystal structure, including the conformation of the pyrazole ring and the orientation of the phenyl ring, can impact its melting point and stability. The compound's reactivity towards nucleophiles and electrophiles is also an important aspect of its chemical properties .
Scientific Research Applications
Synthesis of Biologically Important Heterocyclic Compounds
This compound is used in the synthesis of various biologically important heterocyclic compounds. The process involves a catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media . This reaction proceeded smoothly to afford the desired 5-amino-4-cyano 1, 3 diphenyl pyrazole in excellent yield after 30 min at room temperature in the mixture of water and ethanol (1:1 v/v) as solvent .
Pharmaceutical Industry
This compound is known to be a part of the core structure of several blockbuster drugs such as Celebrex ® and Viagra ® that act as PDE-5 inhibitors, Zoniporide as sodium hydrogen ion exchanger inhibitors, 1-aryl-5-aminopyrazole as NPY5 antagonist, and PNU-32945 as HIV-reverse transcriptase inhibitors .
Agrochemical Industry
The pyrazole motif, which includes “Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate”, is significant in pesticide chemistry because of their herbicidal and insecticidal activities .
Coordination Chemistry
Applications of pyrazole containing compounds as ligands in coordination chemistry are well-documented in the literature .
Proteomics Research
This compound is used in proteomics research. Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques .
Synthesis of Biologically Important Heterocyclic Compounds
This compound is used in the synthesis of various biologically important heterocyclic compounds. The process involves a catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media . This reaction proceeded smoothly to afford the desired 5-amino-4-cyano 1, 3 diphenyl pyrazole in excellent yield after 30 min at room temperature in the mixture of water and ethanol (1:1 v/v) as solvent .
Pharmaceutical Industry
This compound is known to be a part of the core structure of several blockbuster drugs such as Celebrex ® and Viagra ® that act as PDE-5 inhibitors, Zoniporide as sodium hydrogen ion exchanger inhibitors, 1-aryl-5-aminopyrazole as NPY5 antagonist, and PNU-32945 as HIV-reverse transcriptase inhibitors .
Agrochemical Industry
The pyrazole motif, which includes “Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate”, is significant in pesticide chemistry because of their herbicidal and insecticidal activities .
Coordination Chemistry
Applications of pyrazole containing compounds as ligands in coordination chemistry are well-documented in the literature .
properties
IUPAC Name |
ethyl 5-amino-4-cyano-1-(4-methylphenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-3-20-14(19)12-11(8-15)13(16)18(17-12)10-6-4-9(2)5-7-10/h4-7H,3,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGRJFITISXAMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566036 |
Source
|
Record name | Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate | |
CAS RN |
152992-58-0 |
Source
|
Record name | Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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